molecular formula C16H15N5O2S B15152492 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B15152492
M. Wt: 341.4 g/mol
InChI Key: ITVGTLIGEUIJFF-UHFFFAOYSA-N
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Description

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazine and benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the benzotriazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the benzothiazole ring: This involves the cyclization of thiourea derivatives with appropriate aldehydes or ketones.

    Coupling of the two rings: The final step involves the coupling of the benzotriazine and benzothiazole rings through an acetamide linkage, which can be achieved using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the benzotriazine ring, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Material Science: The compound may be used as a building block for the synthesis of advanced materials with specific properties such as conductivity, fluorescence, or catalytic activity.

    Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds such as 1,2,3-benzotriazine-4(3H)-one and its derivatives.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and its derivatives.

Uniqueness

The uniqueness of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide lies in its combined structural features of both benzotriazine and benzothiazole rings, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H15N5O2S/c22-14(18-16-17-12-7-3-4-8-13(12)24-16)9-21-15(23)10-5-1-2-6-11(10)19-20-21/h1-2,5-6H,3-4,7-9H2,(H,17,18,22)

InChI Key

ITVGTLIGEUIJFF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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